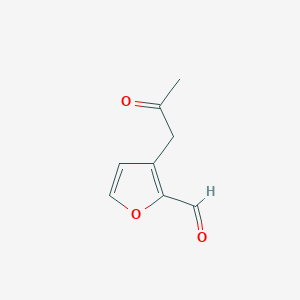
3-(2-Oxopropyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfuralacetone is primarily synthesized through the aldol condensation of furfural and acetone. This reaction is typically carried out in the presence of solid-base catalysts such as calcined-rehydrated layered double hydroxides (LDH) or MgAl mixed oxides . The reaction conditions often involve temperatures around 373 K and pressures of 100 psi .
Industrial Production Methods
In industrial settings, the production of furfuralacetone involves continuous flow processes. For example, a two-step approach can be used where lignocellulose-derived furfuralacetone is first hydrogenated and then deoxygenated over commercial catalysts to form the desired product .
Chemical Reactions Analysis
Types of Reactions
Furfuralacetone undergoes various chemical reactions, including:
Oxidation: Furfuralacetone can be oxidized to form furoic acid and other derivatives.
Reduction: Hydrogenation of furfuralacetone can produce 2-butyltetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation is typically carried out using catalysts such as Ru/C at temperatures around 50°C.
Substitution: Electrophilic aromatic substitution reactions often require acidic catalysts.
Major Products Formed
Oxidation: Furoic acid and other oxidized derivatives.
Reduction: 2-butyltetrahydrofuran.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Furfuralacetone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furfuralacetone involves its ability to undergo aldol condensation reactions. The reaction mechanism typically involves the formation of an enolate intermediate, which then reacts with the carbonyl group of furfural to form the aldol product . This product can further undergo dehydration to form furfuralacetone .
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor to furfuralacetone, used in various chemical processes.
2-Hydroxymethylfurfural (HMF): Another furan derivative with applications in biofuel production.
Furfurylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Furfuralacetone is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in various chemical processes.
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(2-oxopropyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H8O3/c1-6(10)4-7-2-3-11-8(7)5-9/h2-3,5H,4H2,1H3 |
InChI Key |
RJOBPRZGWVDKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(OC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


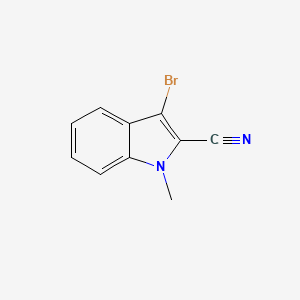

![5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13032565.png)
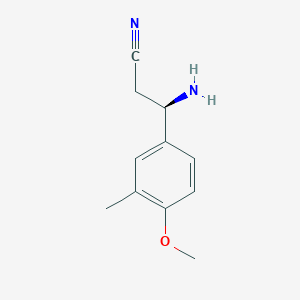
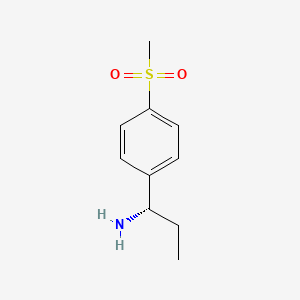
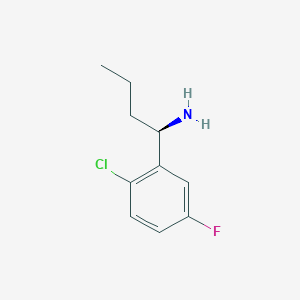
![(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13032574.png)
![9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate](/img/structure/B13032590.png)
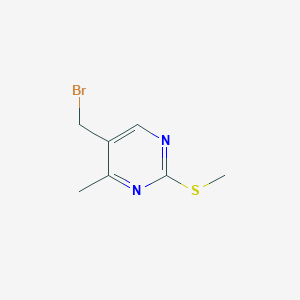
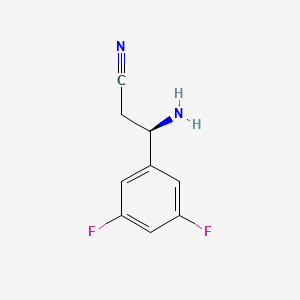

![7'-Fluoro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13032608.png)

![(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13032631.png)
